molecular formula C8H10N2O B13030544 2-Acetyl-5-ethylpyrazine CAS No. 43108-58-3

2-Acetyl-5-ethylpyrazine

Cat. No.: B13030544
CAS No.: 43108-58-3
M. Wt: 150.18 g/mol
InChI Key: MIDJYAWTZWQJGX-UHFFFAOYSA-N
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Description

2-Acetyl-5-ethylpyrazine is a chemical compound belonging to the pyrazine family. Pyrazines are volatile compounds characterized by a monocyclic aromatic hydrocarbon structure with nitrogen atoms at the 1 and 4 positions. This compound is known for its distinct aroma, often described as roasted or nutty, and is commonly found in various food products such as coffee, cocoa, and roasted nuts .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetyl-5-ethylpyrazine can be synthesized through a substitution reaction involving 2-ethylpyrazine and chlorine gas. The reaction is catalyzed by benzoyl peroxide and conducted at temperatures ranging from 50 to 95°C. The intermediate product undergoes hydrolysis in a saturated sodium bicarbonate aqueous solution and an organic solvent to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the Maillard reaction, which occurs during the thermal processing of food. This reaction involves the interaction between α-dicarbonyl compounds and amino acids, leading to the formation of pyrazines .

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-5-ethylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Acetyl-5-ethylpyrazine involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. In biological systems, it may undergo metabolic transformations, including hydroxylation and conjugation with glucuronic acid or glutathione, facilitating its excretion .

Comparison with Similar Compounds

Uniqueness: 2-Acetyl-5-ethylpyrazine is unique due to its specific acetyl and ethyl substituents, which contribute to its distinct aroma and flavor profile. Its presence in a wide range of roasted and baked foods highlights its importance in the food industry .

Properties

CAS No.

43108-58-3

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-(5-ethylpyrazin-2-yl)ethanone

InChI

InChI=1S/C8H10N2O/c1-3-7-4-10-8(5-9-7)6(2)11/h4-5H,3H2,1-2H3

InChI Key

MIDJYAWTZWQJGX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=N1)C(=O)C

Origin of Product

United States

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